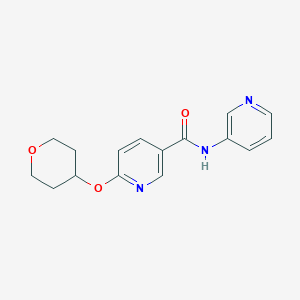

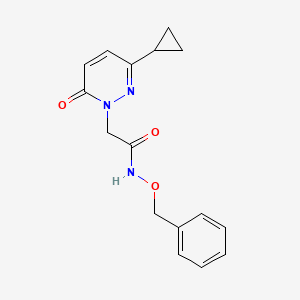

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

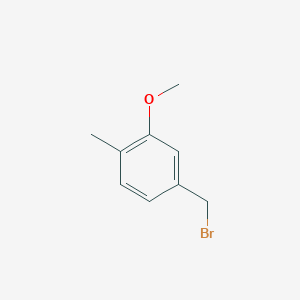

The compound seems to be a derivative of pyridine and tetrahydro-2H-pyran . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Tetrahydro-2H-pyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule . Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Some properties like melting point, boiling point, and density can be predicted based on the properties of similar compounds .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Therapeutic Applications

- Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a crucial role in physiology and pathophysiology by regulating levels of its substrates, cofactor, and products. Overexpression of NNMT has been linked to various diseases. A study discovered a bisubstrate NNMT inhibitor, demonstrating its potential in developing more potent and selective inhibitors for therapeutic applications (Babault et al., 2018).

Metabolic Pathways and Drug Metabolism

- Nicotinamidase Activity in Tuberculosis : Nicotinamidase (PncA) plays a significant role in the NAD+ salvage pathway and is involved in converting nicotinamide to nicotinic acid and the prodrug pyrazinamide into its active form, pyrazinoic acid. This process is critical for the multidrug treatment of tuberculosis (Seiner et al., 2010).

Biochemical Evaluation and Applications

- Synthesis and Biochemical Evaluation of Derivatives : Research on nicotinamide derivatives focuses on their roles as NADH analogue coenzymes in various biochemical processes. One study synthesized and evaluated three nicotinamide conjugates, with one mimicking the functions of natural NADH in enoate reductase, highlighting their potential in biocatalysis and redox chemistry (Falcone et al., 2019).

Chemical and Electrochemical Studies

- Electrochemical Behaviour : The electrochemical reduction of nicotinamide has been explored, revealing insights into its reduction mechanism and potential applications in understanding its biological roles and interactions (Berchmans & Vijayavalli, 1996).

Structural and Solvation Studies

- Solvation Dynamics : The solvation state of nicotinamide has been investigated, showing how its solvation changes with different solvent compositions, providing valuable information for understanding its interactions and stability in various environments (Aleksandriiskii et al., 2014).

Propiedades

IUPAC Name |

6-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-7-17-11-13)12-3-4-15(18-10-12)22-14-5-8-21-9-6-14/h1-4,7,10-11,14H,5-6,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXNAPVOJMBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)